![molecular formula C17H21BF2N6O B605990 BDP FL azide CAS No. 1379771-95-5](/img/structure/B605990.png)
BDP FL azide
Overview
Description
BDP FL azide is a connector for the BDP dye that contains an azide group capable of Click Chemistry . It is a green fluorophore that belongs to the borodipyrromethane class of fluorescent dyes . It has a high quantum yield in aqueous environments, high stability to photobleaching, and is compatible with FAM fluorescence measurement instruments .
Molecular Structure Analysis
The molecular formula of BDP FL azide is C17H21BF2N6O . It has a molecular weight of 374.20 . The structure includes a borondipyrromethene core, which is responsible for its fluorescent properties .Chemical Reactions Analysis
Azides, including BDP FL azide, are known for their reactivity in Click Chemistry . They can act as a nucleophile in substitution reactions . Additionally, organic azides can serve as “masked” amines, which can be reduced to primary amines .Physical And Chemical Properties Analysis
BDP FL azide is an orange solid . It is soluble in organic solvents such as alcohols, DMF, and DMSO . Its spectral properties include an excitation/absorption maximum at 503 nm, an emission maximum at 509 nm, and a fluorescence quantum yield of 0.97 .Relevant Papers Several papers have been published related to BDP FL azide. For instance, a study by Maksymilian Marek Zegota et al. discussed protein conjugation with dynamic covalent chemistry . More research is needed to fully understand the potential applications of BDP FL azide.
Scientific Research Applications
Fluorescence Labeling
BDP FL azide is a bright and photostable dye that is capable of click chemistry . It is used for fluorescence labeling in biological research due to its high quantum yields in aqueous environments and high stability towards photobleaching .
Compatibility with FAM Channel
This green-emitting fluorophore is compatible with all types of fluorescence measuring instruments for FAM (fluorescein) . This makes it a versatile tool in fluorescence microscopy and flow cytometry.
Use in Click Chemistry
BDP FL azide contains an azide group, which makes it capable of participating in click chemistry . Click chemistry is a type of chemical reaction that is widely used in bioconjugation, material science, and drug discovery.
Photostability
BDP FL azide is highly stable towards photobleaching . This makes it suitable for long-term imaging and super-resolution microscopy.
Solar Energy Conversion
BODIPY dyes, including BDP FL azide, have been used as triplet photosensitizers in solar energy conversion . Their strong and tunable absorption in the visible region makes them ideal for this application .
Photoredox Catalysis
BODIPY dyes have also been used in photoredox catalysis . Their high thermal and photo-stability, along with their strong absorption in the visible region, make them efficient catalysts .
Photodynamic Therapy
The use of BODIPY dyes in photodynamic therapy has emerged recently . They can be turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region .
Bioorthogonal Site-Selective Conjugation
BDP FL azide can be used for bioorthogonal site-selective conjugation of fluorescent dyes to antibodies . This application is particularly useful in the field of immunoassays and immunohistochemistry.
Mechanism of Action
Target of Action
BDP FL azide is a derivative of the BDP dye . This is due to the azide group in the BDP FL azide, which is capable of undergoing a reaction known as Click Chemistry with alkyne groups .
Mode of Action
The mode of action of BDP FL azide involves a chemical reaction known as Click Chemistry . In this reaction, the azide group in the BDP FL azide reacts with an alkyne group in another molecule to form a stable triazole ring . This reaction is highly selective, efficient, and occurs under mild conditions, making it suitable for labeling molecules in biological systems .
Biochemical Pathways
Instead, it is used to label and visualize molecules in biological systems . By reacting with alkyne-tagged molecules through Click Chemistry, BDP FL azide can help researchers track the location and movement of these molecules within cells or tissues .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The result of BDP FL azide’s action is the covalent attachment of a bright and photostable fluorescent tag to alkyne-tagged molecules . This allows for the visualization of these molecules under a fluorescence microscope. The green fluorophore of BDP FL azide is representative of the borodipyrromethane class of fluorescent dyes and has a high quantum yield in aqueous environments, high stability to photobleaching, and is compatible with FAM fluorescence measurement instruments .
Action Environment
The action of BDP FL azide is influenced by the environment in which it is used. Its fluorescence properties, including its quantum yield and resistance to photobleaching, are optimal in aqueous environments . Additionally, the Click Chemistry reaction between BDP FL azide and alkyne-tagged molecules can occur under mild conditions, making it suitable for use in biological systems .
properties
IUPAC Name |
N-(3-azidopropyl)-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BF2N6O/c1-12-10-13(2)25-16(12)11-15-5-4-14(26(15)18(25,19)20)6-7-17(27)22-8-3-9-23-24-21/h4-5,10-11H,3,6-9H2,1-2H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOHTCNDGJLUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BF2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BDP FL azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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